molecular formula C13H17N5O2 B237796 N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide

N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide

Cat. No. B237796
M. Wt: 275.31 g/mol
InChI Key: HZYJGUZAEPOQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide, also known as A-867744, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide is not fully understood. However, it has been suggested that it may act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is known to have anxiolytic and analgesic effects.

Biochemical And Physiological Effects

N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, as well as decrease anxiety-like behavior. Additionally, it has been shown to increase the levels of GABA in the brain, which is known to have a calming effect.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide is its specificity for the GABA-A receptor. This makes it a valuable tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide. One area of interest is its potential use in the treatment of anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for the development of more stable analogs of N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide that can be used in a wider range of experimental settings.

Synthesis Methods

The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide involves a multi-step process. The initial step involves the reaction of 4-chloro-2-propoxybenzoic acid with sodium azide to form 4-azido-2-propoxybenzoic acid. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-azido-2-propoxybenzamido)acetate. The final step involves the reduction of the azido group to form N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide.

Scientific Research Applications

N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain and anxiety disorders.

properties

Product Name

N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-4-propoxybenzamide

InChI

InChI=1S/C13H17N5O2/c1-3-9-20-11-7-5-10(6-8-11)12(19)14-13-15-17-18(4-2)16-13/h5-8H,3-4,9H2,1-2H3,(H,14,16,19)

InChI Key

HZYJGUZAEPOQRD-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC

Origin of Product

United States

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